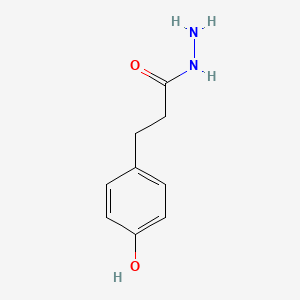

3-(4-Hydroxyphenyl)propanohydrazide

説明

The compound "3-(4-Hydroxyphenyl)propanohydrazide" is not directly mentioned in the provided papers. However, the papers discuss various related compounds with similar structural motifs, such as hydrazide groups, substituted phenyl rings, and heterocyclic structures. These compounds are synthesized and characterized using different spectroscopic techniques and X-ray diffraction studies, which provide insights into their molecular structures and potential chemical reactivity .

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions between appropriate aldehydes and hydrazides or other nitrogen-containing nucleophiles. For instance, Schiff base compounds were synthesized by condensation of aldehydes with isonicotinic acid hydrazide . Similarly, carbohydrazide derivatives were obtained from reactions involving triazole carbohydrazides and various aldehydes or ketones under acidic conditions . These methods could potentially be adapted for the synthesis of "3-(4-Hydroxyphenyl)propanohydrazide" by choosing the appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of the synthesized compounds are confirmed using spectroscopic methods such as NMR spectroscopy and single-crystal X-ray diffraction. The crystal structures often reveal interesting features such as dimerization, hydrogen bonding patterns, and the geometry around double bonds . For example, Schiff bases display trans configurations around the C=N double bonds, and hydrogen bonding plays a significant role in the crystal packing . These findings are crucial for understanding the molecular structure of "3-(4-Hydroxyphenyl)propanohydrazide" and predicting its behavior in various environments.

Chemical Reactions Analysis

The papers do not provide detailed chemical reaction mechanisms for the compounds studied. However, the synthesis methods imply that the compounds can participate in various chemical reactions, such as condensation and catalytic transformations. For example, the asymmetric synthesis of dihydrocoumarins involves enantioselective carbon-carbon bond cleavage . Understanding these reactions can help predict the reactivity of "3-(4-Hydroxyphenyl)propanohydrazide" in similar chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are inferred from their molecular structures and spectroscopic data. For instance, the crystallographic studies provide information on cell parameters, space groups, and hydrogen bonding, which are indicative of the compounds' solid-state properties . The vibrational spectroscopy and chemical shift assignments offer insights into the electronic environment of the molecules, which can be related to their reactivity and interactions with other molecules . These analyses are essential for a comprehensive understanding of "3-(4-Hydroxyphenyl)propanohydrazide" and its potential applications.

科学的研究の応用

Corrosion Inhibition

3-(4-Hydroxyphenyl)propanohydrazide derivatives have been studied for their effectiveness as corrosion inhibitors. A study investigated the impact of synthetic acrylamide derivatives, including compounds similar to 3-(4-Hydroxyphenyl)propanohydrazide, on copper in nitric acid solutions. These compounds were found to be effective corrosion inhibitors, suggesting potential applications in protecting metals from corrosion in industrial settings (Abu-Rayyan et al., 2022).

Complexation with Metal Ions

Research has explored the complexation of compounds like 3-(4-Hydroxyphenyl)propanohydrazide with various metal ions (Mn, Co, Ni, Cu, Zn). These complexes have been characterized and shown potential in DNA binding and antimicrobial activities, indicating their applicability in areas like biochemistry and material science (Devi et al., 2019).

Antimicrobial and Antitumor Activities

Several studies have synthesized derivatives of 3-(4-Hydroxyphenyl)propanohydrazide and evaluated their antimicrobial and antitumor activities. These derivatives showed significant activity against various bacterial strains and cancer cell lines, indicating their potential as leads in the development of new antimicrobial and anticancer drugs (Küçükgüzel et al., 2003), (Bhole & Bhusari, 2011).

Bionanocomposites

The compound has been used as an organic modifier in layered double hydroxides for the preparation of bionanocomposites. These materials exhibited high thermal stability and mechanical reinforcement, suggesting applications in environmentally friendly materials and packaging industries (Totaro et al., 2017).

Optical Applications

Hydrazones related to 3-(4-Hydroxyphenyl)propanohydrazide have been synthesized and investigated for their nonlinear optical properties. This research suggests potential applications in optical device technologies like optical limiters and switches (Naseema et al., 2010).

Anti-Aging Skin Care

3-(4-Hydroxyphenyl)propanohydrazide derivatives have been used in anti-aging skin care compositions. These compounds have demonstrated effectiveness in preventing skin wrinkles, highlighting their potential in cosmetic and dermatological products (Wawrzyniak et al., 2016).

Safety and Hazards

According to the safety data sheet, 3-(4-Hydroxyphenyl)propanohydrazide causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, and use personal protective equipment .

作用機序

Mode of Action

It is believed to interact with its targets through hydrogen bonding and hydrophobic interactions, given its structural features .

Biochemical Pathways

Some studies suggest that derivatives of this compound may have antioxidant and anticancer activities , implying that it could potentially affect pathways related to oxidative stress and cell proliferation .

Result of Action

Given its potential antioxidant and anticancer activities , it may induce changes in cellular redox status and cell proliferation, but more research is needed to confirm these effects.

特性

IUPAC Name |

3-(4-hydroxyphenyl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-11-9(13)6-3-7-1-4-8(12)5-2-7/h1-2,4-5,12H,3,6,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNHUOPRGLTNJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383841 | |

| Record name | 3-(4-hydroxyphenyl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Hydroxyphenyl)propanohydrazide | |

CAS RN |

65330-63-4 | |

| Record name | 3-(4-hydroxyphenyl)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-HYDROXYHYDROCINNAMIC ACID HYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1273682.png)

![3-benzo[b]furan-2-yl-1H-pyrazole](/img/structure/B1273683.png)